5-Decyne: A Comprehensive Technical Overview of Physical Properties and Spectral Data
5-Decyne: A Comprehensive Technical Overview of Physical Properties and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties and spectral data of 5-decyne (CAS No. 1942-46-7). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for the cited spectroscopic techniques are also provided.
Physical Properties
5-Decyne, a symmetrical internal alkyne, presents as a colorless liquid at room temperature. Its fundamental physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [1][2] |
| Molecular Weight | 138.25 g/mol | [1] |
| Boiling Point | 177-178 °C | |
| Melting Point | -73 °C | |
| Density | 0.766 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.4340 |
Spectral Data
The following sections provide key spectral data for 5-decyne, crucial for its identification and structural elucidation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 5-decyne is relatively simple due to the molecule's symmetry.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.91 | Triplet | 6H | C1-H₃, C10-H₃ |
| 1.38 | Sextet | 4H | C2-H₂, C9-H₂ |
| 1.49 | Quintet | 4H | C3-H₂, C8-H₂ |
| 2.12 | Triplet | 4H | C4-H₂, C7-H₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 5-decyne shows five distinct signals, consistent with its symmetrical structure.
| Chemical Shift (δ) ppm | Assignment |
| 13.6 | C1, C10 |
| 18.9 | C4, C7 |
| 22.1 | C2, C9 |
| 31.4 | C3, C8 |
| 80.5 | C5, C6 |
Infrared (IR) Spectroscopy
The IR spectrum of 5-decyne is characterized by the absence of a terminal C-H stretch and the presence of a weak C≡C stretch.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 | Strong | C-H stretch (sp³) |
| 2933 | Strong | C-H stretch (sp³) |
| 2872 | Strong | C-H stretch (sp³) |
| 2270 | Weak | C≡C stretch (internal alkyne) |
| 1466 | Medium | C-H bend (CH₂) |
| 1378 | Medium | C-H bend (CH₃) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 5-decyne shows a molecular ion peak and a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 138 | 15 | [M]⁺ (Molecular Ion) |
| 109 | 25 | [M - C₂H₅]⁺ |
| 95 | 100 | [M - C₃H₇]⁺ (Base Peak) |
| 81 | 85 | [M - C₄H₉]⁺ |
| 67 | 70 | [C₅H₇]⁺ |
| 55 | 60 | [C₄H₇]⁺ |
| 41 | 90 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-decyne (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H) is used.
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¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
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¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon environment. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to achieve an adequate signal-to-noise ratio.
Data Processing: The raw free induction decay (FID) signal is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like 5-decyne, a thin film is prepared by placing one or two drops of the liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer's sample holder.
Instrumentation and Data Acquisition:
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Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization: The liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation (Electron Ionization - EI).
Instrumentation and Data Acquisition:
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the resulting ions based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and their abundance is recorded. The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z values.
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of an organic compound like 5-decyne using the spectroscopic methods described.
Caption: General workflow for spectroscopic characterization of 5-decyne.
